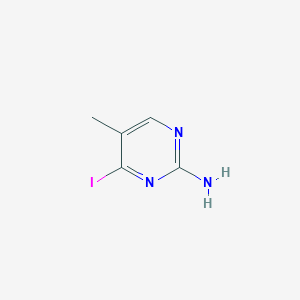

4-Iodo-5-methylpyrimidin-2-amine

Beschreibung

4-Iodo-5-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 5th position, and an amino group at the 2nd position of the pyrimidine ring

Eigenschaften

CAS-Nummer |

1260741-48-7 |

|---|---|

Molekularformel |

C5H6IN3 |

Molekulargewicht |

235.03 g/mol |

IUPAC-Name |

4-iodo-5-methylpyrimidin-2-amine |

InChI |

InChI=1S/C5H6IN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |

InChI-Schlüssel |

GHMZUNDAOGXMOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(N=C1I)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Iod-5-methylpyrimidin-2-amin beinhaltet typischerweise die Iodierung von 5-Methylpyrimidin-2-amin. Eine gängige Methode beinhaltet die Verwendung von Iod und einem Oxidationsmittel wie Wasserstoffperoxid oder Natriumhypochlorit unter sauren Bedingungen. Die Reaktion verläuft wie folgt:

Ausgangsmaterial: 5-Methylpyrimidin-2-amin

Reagenzien: Iod (I2), Wasserstoffperoxid (H2O2) oder Natriumhypochlorit (NaOCl)

Bedingungen: Saures Medium (z. B. Essigsäure)

Die Reaktion liefert 4-Iod-5-methylpyrimidin-2-amin als Hauptprodukt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 4-Iod-5-methylpyrimidin-2-amin können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Prozessoptimierung konzentriert sich auf die Maximierung von Ausbeute und Reinheit bei gleichzeitiger Minimierung von Kosten und Umweltauswirkungen. Durchflussreaktoren und automatisierte Syntheseplattformen werden häufig eingesetzt, um diese Ziele zu erreichen.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Iod-5-methylpyrimidin-2-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden.

Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) können verwendet werden, um das Iodatom zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Hauptprodukte, die gebildet werden

Substitutionsprodukte: Abhängig vom Nucleophil können Produkte wie 4-Azido-5-methylpyrimidin-2-amin oder 4-Cyano-5-methylpyrimidin-2-amin gebildet werden.

Oxidationsprodukte: Oxidation kann zur Bildung von Pyrimidin-N-Oxiden führen.

Reduktionsprodukte: Reduktion kann verschiedene reduzierte Formen des Pyrimidinrings ergeben.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-Iod-5-methylpyrimidin-2-amin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen interagieren, einschließlich Enzymen und Rezeptoren. Das Iodatom kann die Fähigkeit der Verbindung verbessern, Halogenbindungen zu bilden, was die Bindungsaffinität und -spezifität beeinflussen kann. Die Methyl- und Aminogruppen können ebenfalls an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und so zur Gesamtaktivität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of 4-Iodo-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. The methyl and amino groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Iod-2-aminopyrimidin: Ähnliche Struktur, jedoch ohne die Methylgruppe an der 5. Position.

5-Methyl-2-aminopyrimidin: Ähnliche Struktur, jedoch ohne das Iodatom an der 4. Position.

4-Chlor-5-methylpyrimidin-2-amin: Ähnliche Struktur, jedoch mit einem Chloratom anstelle von Iod.

Einzigartigkeit

4-Iod-5-methylpyrimidin-2-amin ist einzigartig aufgrund des Vorhandenseins sowohl des Iodatoms als auch der Methylgruppe, die seine chemische Reaktivität und biologische Aktivität deutlich beeinflussen können. Das Iodatom kann die Fähigkeit der Verbindung verbessern, an Halogenbindungen teilzunehmen, während die Methylgruppe ihre Lipophilie und die gesamten molekularen Wechselwirkungen beeinflussen kann.

Biologische Aktivität

4-Iodo-5-methylpyrimidin-2-amine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.03 g/mol. The compound features a pyrimidine ring with two nitrogen atoms at positions 1 and 3, an iodine atom at position 4, and a methyl group at position 5. These structural characteristics significantly influence its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its mechanism is thought to involve interference with microbial metabolic pathways, although specific targets remain to be fully elucidated. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. The presence of the iodine atom is believed to enhance its binding affinity to biological targets, potentially increasing its efficacy as an anticancer agent.

The biological activity of this compound is influenced by several factors:

- Halogen Bonding : The iodine atom enhances the compound's ability to form halogen bonds, which can influence its binding affinity to various molecular targets.

- Hydrogen Bonding : The methyl and amino groups can participate in hydrogen bonding, contributing to the compound's overall activity.

- Enzyme Interaction : It may interact with specific enzymes or receptors involved in metabolic pathways, although detailed studies are needed to clarify these interactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Iodo-2-aminopyrimidine | Lacks methyl group at the 5th position | Different reactivity due to absence of methyl group |

| 5-Methyl-2-aminopyrimidine | Lacks iodine atom at the 4th position | Different electronic properties due to halogen placement |

| 4-Chloro-5-methylpyrimidin-2-amine | Contains chlorine instead of iodine | Different reactivity patterns due to halogen substitution |

The combination of both iodine and methyl substituents in this compound provides distinct reactivity patterns compared to its analogs, making it particularly valuable for targeted synthesis in medicinal chemistry.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Activity Study : A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study emphasized the need for further optimization to enhance efficacy.

- Anticancer Research : In vitro assays indicated that the compound could inhibit the growth of specific cancer cell lines. Further research is required to explore its potential as part of combination therapies in cancer treatment.

- Enzyme Inhibition Studies : Investigations into enzyme interactions suggested that this compound could serve as a lead for developing inhibitors targeting specific pathways involved in diseases such as cancer and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.